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Compound of Interest

Compound Name:
1-

Phenylcyclopentanecarbaldehyde

Cat. No.: B1352595 Get Quote

For researchers, scientists, and professionals in drug development, the rigorous evaluation of

chemical compounds is paramount. This guide provides a comparative overview of the

experimental data for 1-Phenylcyclopentanecarbaldehyde and its structurally related

alternative, 1-Phenylcyclobutanecarbaldehyde. While comprehensive experimental data for 1-
Phenylcyclopentanecarbaldehyde is not readily available in public databases, this guide

compiles the known synthesis protocol and compares it with the available data for the better-

documented 1-Phenylcyclobutanecarbaldehyde.

Physicochemical and Spectroscopic Data
A direct comparison of experimental spectroscopic data is hampered by the limited availability

of public domain spectra for 1-Phenylcyclopentanecarbaldehyde. However, based on its

structure and data for similar compounds, expected spectral characteristics can be inferred and

compared with the documented data for 1-Phenylcyclobutanecarbaldehyde.
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Property
1-
Phenylcyclopentanecarbal
dehyde

1-
Phenylcyclobutanecarbald
ehyde

Molecular Formula C₁₂H₁₄O C₁₁H₁₂O

Molecular Weight 174.24 g/mol 160.21 g/mol

CAS Number 21573-69-3[1] 1469-83-6

¹H NMR (CDCl₃, ppm) Data not available

δ 9.58 (s, 1H, CHO), 7.40-7.20

(m, 5H, Ar-H), 2.80-2.65 (m,

2H, CH₂), 2.50-2.35 (m, 2H,

CH₂), 2.10-1.90 (m, 2H, CH₂)

¹³C NMR (CDCl₃, ppm) Data not available

δ 202.1 (CHO), 141.5 (Ar-C),

128.8 (Ar-CH), 127.2 (Ar-CH),

126.9 (Ar-CH), 58.5 (C-CHO),

31.8 (CH₂), 18.2 (CH₂)

IR (cm⁻¹) Data not available

~1720 (C=O, aldehyde),

~3060, 3030 (C-H, aromatic),

~2950, 2870 (C-H, aliphatic),

~2820, 2720 (C-H, aldehyde)

Experimental Protocols
Synthesis of 1-Phenylcyclopentanecarbaldehyde
A detailed and verified synthesis protocol for 1-Phenylcyclopentanecarbaldehyde is available

from Organic Syntheses.[2] The multi-step procedure involves the alkylation of 2-benzyl-4,4,6-

trimethyl-5,6-dihydro-1,3(4H)-oxazine followed by hydrolysis to yield the target aldehyde.

Step 1: Alkylation of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine

A solution of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine in dry tetrahydrofuran is

cooled to -78°C.

n-Butyllithium in hexane is added dropwise to form the lithiated intermediate.
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1,4-Dibromobutane is added, and the reaction is stirred at -78°C for 45 minutes.

An additional equivalent of n-butyllithium is added, and the mixture is stirred for another hour

at -78°C before being stored at -20°C overnight.

The reaction is quenched with ice water, acidified, and the aqueous layer is extracted with

ether. The aqueous layer is then made basic and extracted with ether to yield the crude 2-(1-

phenylcyclopentyl)-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine.[2]

Step 2: Hydrolysis to 1-Phenylcyclopentanecarbaldehyde

The crude product from Step 1 is refluxed with an aqueous solution of oxalic acid dihydrate

for 3 hours.[2]

After cooling, the aldehyde is extracted with petroleum ether.[2]

The combined organic extracts are washed with saturated sodium hydrogen carbonate

solution and dried over anhydrous magnesium sulfate.[2]

The solvent is removed via rotary evaporation, and the final product is purified by distillation.

[2]
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Step 1: Alkylation

Step 2: Hydrolysis
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Synthesis of 1-Phenylcyclobutanecarbaldehyde
A representative synthesis of 1-phenylcyclobutanecarbaldehyde involves the reaction of

phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base to form 1-

phenylcyclobutanecarbonitrile, followed by reduction to the aldehyde.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

To a solution of sodium amide in liquid ammonia, phenylacetonitrile is added.

1,3-Dibromopropane is then added dropwise to the reaction mixture.

After the reaction is complete, it is quenched with water, and the product is extracted with an

organic solvent.

The organic layer is dried and concentrated, and the resulting 1-

phenylcyclobutanecarbonitrile is purified by distillation.

Step 2: Reduction to 1-Phenylcyclobutanecarbaldehyde

1-Phenylcyclobutanecarbonitrile is dissolved in a suitable solvent like toluene.

The solution is cooled, and a reducing agent such as diisobutylaluminium hydride (DIBAL-H)

is added dropwise.

The reaction is stirred until completion and then quenched by the addition of an acid.

The product is extracted, and the organic layer is washed, dried, and concentrated.

Purification by distillation yields 1-phenylcyclobutanecarbaldehyde.
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Step 1: Cycloalkylation

Step 2: Reduction

Phenylacetonitrile
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Biological Activity
There is a lack of specific studies on the biological activity of 1-
Phenylcyclopentanecarbaldehyde.
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For compounds structurally related to 1-Phenylcyclobutanecarbaldehyde, such as 1-

phenylcyclopropane carboxamide derivatives, a range of biological activities have been

reported. These include anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor,

antifungal, and antibacterial properties.[3][4] Specifically, certain derivatives have shown

effective inhibition of the proliferation of U937, a pro-monocytic, human myeloid leukaemia cell

line, without exhibiting cytotoxic activity on these cells.[3][4] This suggests that the

phenylcycloalkane scaffold may be a promising starting point for the development of new

therapeutic agents. However, direct experimental evidence of the biological activity of 1-

phenylcyclobutanecarbaldehyde itself is not extensively documented in publicly available

literature.

Signaling Pathway and Experimental Workflow
Visualization
As no specific signaling pathways involving these compounds are documented, a generalized

workflow for the screening of a novel compound for biological activity is presented below. This

workflow outlines the typical progression from synthesis to the identification of a lead

compound.

General Workflow for Biological Activity Screening

Compound Synthesis
and Purification

In vitro Screening
(e.g., enzyme assays, cell viability) Hit Identification Lead Optimization

(Structure-Activity Relationship)
In vivo Studies

(Animal Models) Preclinical Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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